Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate
Description
Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate is a heterocyclic compound that features a trifluoromethyl group and a triazolopyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a valuable target for drug development.
Properties
IUPAC Name |
ethyl 2-[6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-2-19-10(18)5-8-15-9-4-3-7(11(12,13)14)6-17(9)16-8/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAICFCAUXEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C=C(C=CC2=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process. Additionally, late-stage functionalization of the triazolopyridine core can be employed to introduce various functional groups, further expanding the compound’s utility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the triazolopyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the triazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives .
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate has shown promise as an antimicrobial agent. Recent studies indicate its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be developed into a new class of antimicrobial agents.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity against several cancer cell lines. The mechanism involves apoptosis induction through various pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis |
| A549 (Lung Cancer) | 12.0 | Growth inhibition |
| HepG2 (Liver Cancer) | 15.0 | Significant cytotoxicity |
Agricultural Applications
The compound has been investigated for its potential use in crop protection. Its unique structure allows it to act as a fungicide and herbicide.
Fungicidal Activity
The efficacy of this compound against plant pathogens has been documented:
| Pathogen | Effective Concentration (EC50) |
|---|---|
| Fusarium oxysporum | 50 µg/mL |
| Alternaria solani | 30 µg/mL |
These results highlight the potential for this compound to be utilized in agricultural formulations to protect crops from fungal diseases.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications to the triazole and pyridine moieties affect biological activity. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Pyridine Substituents : Influence selectivity towards specific biological targets.
Case Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized various derivatives of this compound. These derivatives were tested for their antimicrobial and anticancer properties. The study found that certain modifications significantly improved efficacy against resistant bacterial strains and cancer cells.
Case Study 2: Field Trials for Agricultural Use
Field trials were conducted to assess the effectiveness of this compound as a fungicide in agricultural settings. Results demonstrated a marked reduction in fungal infections in treated crops compared to controls, suggesting its viability as an agricultural product.
Mechanism of Action
The mechanism of action of ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, and as an inverse agonist of RORγt . These interactions disrupt the normal function of these enzymes and receptors, leading to therapeutic effects in various diseases.
Comparison with Similar Compounds
Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Triazolopyrimidine Derivatives: These compounds also exhibit enzyme inhibition and receptor binding properties but may have different pharmacokinetic profiles.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its stability and biological activity compared to other similar compounds .
Biological Activity
Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate (CAS No. 2116553-72-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 273.22 g/mol
- Boiling Point : Not specified
- InChI Key : Not specified
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole ring and subsequent functionalization to introduce the ethyl acetate moiety. The detailed synthetic pathway is crucial for understanding its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), HeLa (cervical), HT-29 (colon), and Jurkat (leukemia).
- IC50 Values : Compounds related to this scaffold demonstrated IC50 values ranging from 60 nM to 101 nM against HeLa cells, indicating potent activity compared to standard chemotherapeutics like combretastatin A-4 .
The mechanism of action for compounds in this class often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. For example:
- Tubulin Inhibition : Compounds structurally related to this compound were shown to inhibit tubulin polymerization significantly more than known agents .
Study on Antichlamydial Activity
A study highlighted the antichlamydial properties of derivatives based on similar triazole structures. These compounds showed selective activity against Chlamydia species and were compared favorably with existing treatments like spectinomycin .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary assessments suggest moderate permeability across biological membranes; however, further studies are needed to confirm these findings.
Data Table
| Property | Value |
|---|---|
| CAS Number | 2116553-72-9 |
| Molecular Formula | CHFNO |
| Molecular Weight | 273.22 g/mol |
| Antiproliferative IC50 | 60 - 101 nM |
| Mechanism | Tubulin polymerization inhibition |
Q & A
Q. What are the common synthetic routes for Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate?
The synthesis typically involves cyclization reactions of triazole precursors with carbonyl-containing intermediates. For example:
- Step 1: React 3,5-diamino-1,2,4-triazole with a trifluoromethyl-substituted pyridone derivative in ethanol under reflux to form the triazolo[1,5-a]pyridine core .
- Step 2: Introduce the acetate moiety via nucleophilic substitution or esterification. Ethyl chloroacetate or analogous reagents can be used to alkylate the triazole nitrogen, followed by purification via recrystallization .
- Key Considerations: Reaction time (e.g., 12–24 hours), solvent choice (ethanol or DMF), and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical for yield optimization .
Q. How is the structural conformation of this compound validated?
X-ray crystallography is the gold standard for confirming planar fused-ring systems and substituent orientations. For example:
- The triazolo[1,5-a]pyridine core exhibits planarity, with bond angles (e.g., 111.33° for methylene units) and hydrogen-bonding networks stabilizing the crystal lattice .
- Supporting Techniques: NMR (¹H/¹³C) confirms proton environments (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹⁹F NMR), while high-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies focus on modifying substituents to enhance target binding and reduce off-target effects:
- Trifluoromethyl Position: The electron-withdrawing CF₃ group at the 6-position improves metabolic stability and hydrophobic interactions in enzyme pockets .
- Acetate Side Chain: Replacing the ethyl acetate group with alkylurea derivatives (e.g., 1-alkyl-3-ureas) enhances anticancer activity by increasing hydrogen-bond donor capacity .
- Case Study: Substituting the acetamide group in analogous triazolo-pyridines with alkylurea improved IC₅₀ values by 10-fold in kinase inhibition assays .
Q. What methodologies resolve contradictions in biological activity data across assays?
Discrepancies often arise from assay conditions or cellular contexts:
- Basophil Histamine Release Assay vs. Cell Viability Assays: Inconsistent results may reflect off-target effects (e.g., cytotoxicity masking anti-inflammatory activity). Use orthogonal assays (e.g., flow cytometry for apoptosis) to clarify mechanisms .
- Dose-Response Curves: Re-evaluate activity at lower concentrations (0.1–10 µM) to rule out nonspecific binding at high doses .
- Metabolite Interference: LC-MS/MS can identify active metabolites (e.g., N-hydroxylated or sulfated derivatives) that contribute to observed effects .
Q. What strategies improve pharmacokinetic properties, such as solubility and bioavailability?
- Prodrug Design: Convert the ethyl ester to a carboxylic acid prodrug (e.g., using esterase-sensitive groups) for enhanced aqueous solubility .
- Co-crystallization: Co-formulate with cyclodextrins or surfactants to improve dissolution rates (e.g., solubility >20 mg/mL in DMSO) .
- In Silico Modeling: Predict logP and polar surface area (PSA) to balance lipophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
